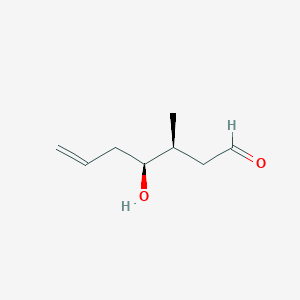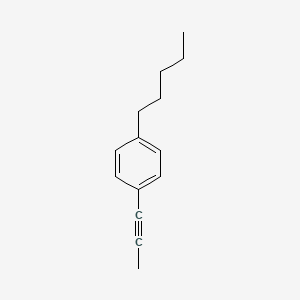
Benzene, 1-pentyl-4-(1-propynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-pentyl-4-(1-propynyl)- is an organic compound with the molecular formula C14H18 It is a derivative of benzene, where a pentyl group and a propynyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-pentyl-4-(1-propynyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of Benzene, 1-pentyl-4-(1-propynyl)- may involve more scalable processes such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the production process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-pentyl-4-(1-propynyl)- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Major Products Formed
Substitution Reactions: Products include halogenated benzene derivatives, nitrobenzene derivatives, and alkylated benzene derivatives.
Oxidation Reactions: Products include carboxylic acids and ketones.
Reduction Reactions: Products include alkanes and alcohols.
Scientific Research Applications
Benzene, 1-pentyl-4-(1-propynyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzene, 1-pentyl-4-(1-propynyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The benzene ring’s electron-rich nature allows it to react with electrophiles, forming intermediates that lead to the final substituted products . The molecular pathways involved include the formation of carbocation intermediates and subsequent stabilization through resonance .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-methyl-4-(1-propynyl)-: Similar structure but with a methyl group instead of a pentyl group.
Benzene, 1-propynyl-: Lacks the pentyl group, making it less complex.
Benzene, 1-pentyl-: Lacks the propynyl group, making it less reactive in certain reactions.
Uniqueness
The combination of these groups allows for a wider range of chemical reactions and interactions compared to its simpler counterparts .
Properties
CAS No. |
627100-25-8 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-pentyl-4-prop-1-ynylbenzene |
InChI |
InChI=1S/C14H18/c1-3-5-6-8-14-11-9-13(7-4-2)10-12-14/h9-12H,3,5-6,8H2,1-2H3 |
InChI Key |
ONESTHHSZFFWQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)
![2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14238826.png)
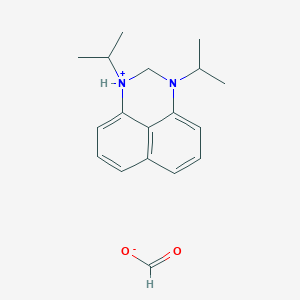
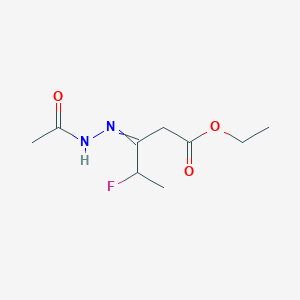
![1,1'-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene}](/img/structure/B14238850.png)
![[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane]](/img/structure/B14238854.png)
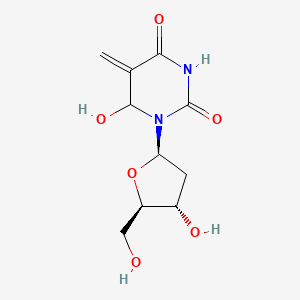
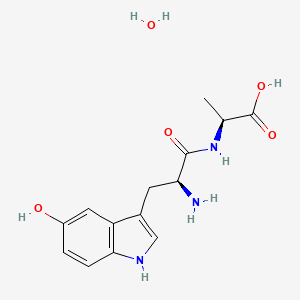
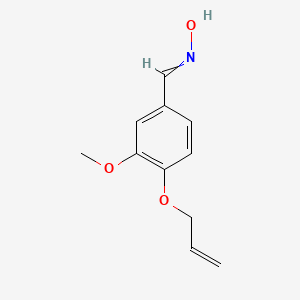
![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid](/img/structure/B14238879.png)
![4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B14238898.png)

